molecular formula C20H23F5O7 B11829019 Propargyl-PEG5-PFP ester

Propargyl-PEG5-PFP ester

Cat. No.: B11829019
M. Wt: 470.4 g/mol
InChI Key: NWISPSNLWMLYFW-UHFFFAOYSA-N
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Description

Propargyl-PEG5-PFP ester is a compound that belongs to the class of polyethylene glycol (PEG) based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG5-PFP ester is synthesized through a series of chemical reactions involving the conjugation of propargyl groups with PEG and pentafluorophenyl (PFP) esters. The general method involves the reaction of propargyl alcohol with PEG and PFP esters under controlled conditions. The reaction typically requires the presence of a catalyst, such as copper, to facilitate the azide-alkyne cycloaddition .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is usually carried out in specialized reactors that allow for precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG5-PFP ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are triazole-containing compounds, which are often used in the synthesis of PROTACs and other bioactive molecules .

Mechanism of Action

Propargyl-PEG5-PFP ester exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The alkyne group in the compound reacts with azide-containing molecules to form triazole rings. This reaction is highly specific and efficient, making it a valuable tool in the synthesis of complex molecules such as PROTACs. The resulting triazole-containing compounds can then interact with specific molecular targets, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an alkyne group and a PFP ester, which allows for highly specific and efficient click chemistry reactions. This makes it particularly valuable in the synthesis of PROTACs and other bioactive molecules, where precise molecular targeting is essential .

Properties

Molecular Formula

C20H23F5O7

Molecular Weight

470.4 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C20H23F5O7/c1-2-4-27-6-8-29-10-12-31-13-11-30-9-7-28-5-3-14(26)32-20-18(24)16(22)15(21)17(23)19(20)25/h1H,3-13H2

InChI Key

NWISPSNLWMLYFW-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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